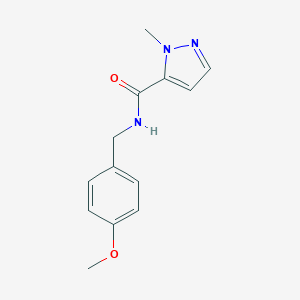
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as MAB-CHMINACA, is a synthetic cannabinoid that was first identified in 2014. It is structurally similar to other synthetic cannabinoids and acts on the same receptors in the brain as the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC). MAB-CHMINACA has gained popularity as a recreational drug due to its potent psychoactive effects, but it also has potential applications in scientific research.
Mecanismo De Acción
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide acts on the CB1 receptor in the brain, which is involved in the regulation of various physiological and behavioral processes. When N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide are similar to those of other synthetic cannabinoids and THC. These effects can include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to have neurotoxic effects in some studies, which may be related to its high potency and affinity for the CB1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its high potency and affinity for the CB1 receptor. This makes it a useful tool for studying the effects of synthetic cannabinoids on the brain and behavior. However, its potent psychoactive effects also pose a risk to researchers and must be handled with care. Additionally, the use of N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments may not accurately reflect the effects of other synthetic cannabinoids or THC, as each compound has unique pharmacological properties.
Direcciones Futuras
There are several future directions for research involving N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the potential therapeutic applications of synthetic cannabinoids, including the treatment of pain, inflammation, and neurological disorders. Another direction is the development of safer and more effective synthetic cannabinoids that can be used in medical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide and other synthetic cannabinoids on the brain and behavior.
Métodos De Síntesis
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods, including chemical reactions and enzymatic processes. One common method involves the reaction of 5-fluoro-ADB with 4-methoxybenzylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid to yield N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of THC. This makes it a useful tool for studying the role of the CB1 receptor in various physiological and behavioral processes.
Propiedades
Nombre del producto |
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C13H15N3O2 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c1-16-12(7-8-15-16)13(17)14-9-10-3-5-11(18-2)6-4-10/h3-8H,9H2,1-2H3,(H,14,17) |
Clave InChI |
MFTIJKQEERCFMK-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC=C(C=C2)OC |
SMILES canónico |
CN1C(=CC=N1)C(=O)NCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B214163.png)
![{1,5-Bisnitro-6-methyl-3-azabicyclo[3.3.1]non-6-en-3-yl}acetic acid](/img/structure/B214166.png)
![Methyl 4-(aminocarbonyl)-5-[(3,4-dichlorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214170.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B214172.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B214173.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B214174.png)
![5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide](/img/structure/B214175.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B214176.png)
![1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine](/img/structure/B214177.png)




